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Compound of Interest

Compound Name: H-BETA-ALA-DL-VAL-OH

CAS No.: 102029-85-6

Cat. No.: B1139290 Get Quote

Executive Summary: The Structural Identity
H-Beta-Ala-DL-Val-OH (3-aminopropanoyl-DL-valine) represents a specific structural

challenge in peptide synthesis verification. Unlike standard

-peptides, this molecule incorporates a

-amino acid (

-alanine), altering the expected backbone connectivity and spectral fingerprint.

This guide provides a comparative analysis of the 1H and 2D NMR signatures of H-Beta-Ala-
DL-Val-OH against its most common structural isomers and impurities. By understanding the

unique magnetic environment of the

-linkage and the racemic nature of the Valine residue, researchers can definitively validate
product identity.

Key Technical Insight: The "DL" Factor
Because

-Alanine is achiral (possessing no chiral center), the coupling with DL-Valine results in a simple
racemic mixture of enantiomers (H-

-Ala-L-Val and H-
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-Ala-D-Val). In standard achiral solvents (DMSO-

,

), these enantiomers are magnetically equivalent. Therefore, unlike

-Ala-DL-Val (which would form diastereomers and show signal splitting), H-Beta-Ala-DL-Val-
OH yields a clean, single-species NMR spectrum.

Comparative Analysis: Product vs. Alternatives
To validate H-Beta-Ala-DL-Val-OH, one must distinguish it from free amino acids (hydrolysis

products) and structural isomers (

-alanine analogs).

Table 1: Spectral Fingerprint Comparison (1H NMR in
DMSO- )

Structural Feature
H-Beta-Ala-DL-Val-

OH (Target)
H-Alpha-Ala-Val-OH

(Isomer Alternative)

Free Beta-Ala +

Free Val

(Hydrolyzed/Unrea
cted)

Alanine Methyl Absent Doublet (~1.2 ppm) Absent

Alanine Backbone

Two Triplets (

-CH2 ~2.4,

-CH2 ~3.0 ppm)

Quartet (

-CH ~3.9 ppm)

Two Triplets (shifted

upfield)

Valine

-CH

~4.1 - 4.2 ppm

(Deshielded by amide)
~4.1 - 4.2 ppm

~3.5 ppm (Shielded,

free amine)

Amide Proton (NH)
Doublet (~8.0 - 8.5

ppm)

Doublet (~8.0 - 8.5

ppm)

Absent (Ammonium

exchange broad)

Complexity

Single Set of Signals

(Enantiomers

equivalent)

Double Set

(Diastereomers L-L/D-

D vs L-D/D-L)

Single Set
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Table 2: Solvent Selection Guide
Solvent

Visibility of Amide
(NH)

Exchangeable
Protons

Application

DMSO- High (Sharp Doublet)
Visible (COOH often

broad)

Primary Structural

Proof (Confirms

peptide bond)

None (Exchanged to

ND)
Invisible

Secondary check for

overlap resolution in

aliphatic region

CD3OD
Low/None (Rapid

Exchange)
Invisible

Not recommended for

peptide bond

verification

Experimental Protocol: Self-Validating Workflow
This protocol ensures high-resolution data suitable for publication or regulatory submission.

Phase 1: Sample Preparation
Mass: Weigh 5–10 mg of H-Beta-Ala-DL-Val-OH.

Solvent: Add 600 µL of DMSO-

(99.9% D).

Why: DMSO inhibits rapid proton exchange, allowing observation of the amide doublet (

Hz), which proves the covalent link between

-Ala and Val.

Reference: Add TMS (0.00 ppm) or rely on the residual DMSO quintet (2.50 ppm).

Homogenization: Vortex until fully dissolved. If the "DL" form is semi-crystalline, mild

sonication (30 sec) may be required.
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Phase 2: Acquisition Parameters (600 MHz
recommended)

Pulse Sequence:zg30 (standard 1D proton).

Scans (NS): 32 or 64 (to resolve small impurity peaks).

Relaxation Delay (D1):

seconds (ensure quantitative integration of carboxyl/amide protons).

Temperature: 298 K (25°C).

Phase 3: Assignment Logic (The "Beta" Check)
To confirm the

-Alanine moiety, look for the "Triplet-Triplet" pattern in the 2.3–3.2 ppm range.

-CH2 (

-Ala): Triplet, ~2.4 ppm (adjacent to Carbonyl).

-CH2 (

-Ala): Triplet/Multiplet, ~3.0 ppm (adjacent to Amine).

Validation: Integration must be 2:2. If you see a Quartet (1H) and Doublet (3H), you have the

wrong isomer (

-Ala).

Visualization of Logic Pathways
Diagram 1: Structural Verification Decision Tree
This flowchart guides the analyst through the spectral interpretation to confirm the specific

isomer.
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Caption: Logical workflow for distinguishing H-Beta-Ala-DL-Val-OH from structural isomers and

hydrolysis products.

Diagram 2: Assignment Workflow (2D NMR)
For full characterization, use this correlation strategy.
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Caption: 2D NMR connectivity map. The red arrow indicates the critical inter-residue correlation

confirming the peptide sequence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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